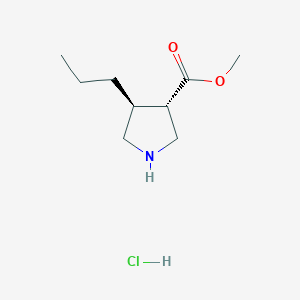![molecular formula C25H23N5O5 B3009128 ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate CAS No. 1226454-44-9](/img/structure/B3009128.png)
ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They are used in the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles often involves the use of sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds . These materials provide nitrogen atoms for the triazole ring .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms . The position of these nitrogen atoms differentiates 1,2,3-triazoles from 1,2,4-triazoles .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . They can react with electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents. Generally, they are stable under thermal and acid conditions .Aplicaciones Científicas De Investigación
Energetic Materials Development
The [1,2,4]triazolo[4,3-a]pyridine moiety is known for its application in energetic materials . These materials are crucial for the development of explosives, propellants, and pyrotechnics. The compound’s ability to form stable yet highly energetic derivatives makes it a candidate for synthesizing new classes of energetic materials with improved performance and safety profiles.
Pharmaceutical Research
Triazole derivatives exhibit a wide range of biological activities . They are used in the development of new pharmaceuticals with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. The compound could be a precursor in synthesizing novel triazole-containing drugs.
Material Chemistry
Compounds with [1,2,4]triazolo[4,3-a]pyridine structures have applications in material chemistry due to their unique bonding capabilities . They can be used to create new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Agrochemistry
Triazole compounds are significant in agrochemistry for their fungicidal properties . They can be used to develop new pesticides and herbicides that are more effective and environmentally friendly.
Heat-Resistant Explosives
The structural characteristics of triazole derivatives allow them to be used in the synthesis of heat-resistant explosives . These explosives are essential in industries where high-temperature processes might otherwise degrade conventional materials.
Anticancer Research
The triazole ring is a common feature in many anticancer agents . The compound could be utilized in the design and synthesis of new anticancer drugs, potentially offering better efficacy and reduced side effects.
Antimigraine Agents
Triazole derivatives have been incorporated into drug candidates as antimigraine agents . The compound could contribute to the development of new treatments for migraines, improving patient outcomes.
Antituberculosis Agents
Given the broad-spectrum biological activities of triazole derivatives, they can also be explored for their potential in treating tuberculosis . New antituberculosis drugs could be synthesized using this compound as a starting point.
Mecanismo De Acción
The mechanism of action of triazoles largely depends on the specific substituents attached to the triazole ring. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Safety and Hazards
Direcciones Futuras
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Their chemistry is being developed gradually with the establishment of several facile and convenient synthetic techniques .
Propiedades
IUPAC Name |
ethyl 4-[[2-[6-[(3-methylphenyl)carbamoyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-3-35-24(33)17-7-10-19(11-8-17)26-22(31)15-30-25(34)29-14-18(9-12-21(29)28-30)23(32)27-20-6-4-5-16(2)13-20/h4-14H,3,15H2,1-2H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAFMLRSKXPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

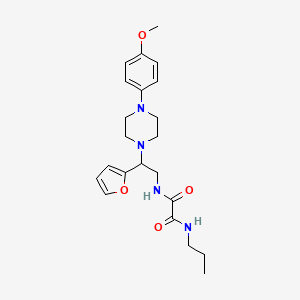
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
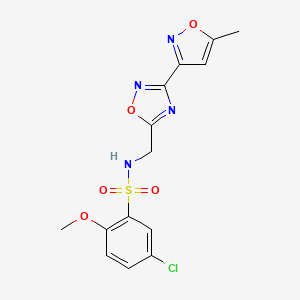
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)
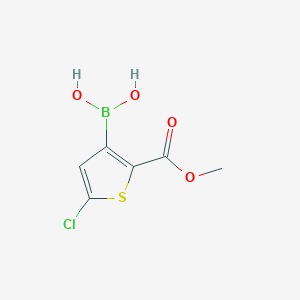

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)
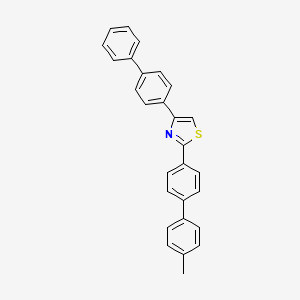


![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)
